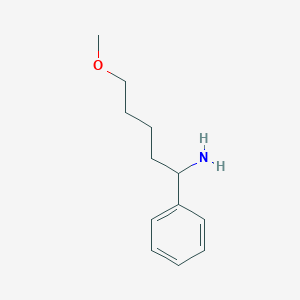

5-Methoxy-1-phenylpentan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1-phenylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-14-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIPSAFWDYGSJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methoxy 1 Phenylpentan 1 Amine

Classical Synthetic Approaches to Alkylphenylamines

Traditional methods for the synthesis of alkylphenylamines have long been established, offering reliable, albeit sometimes limited, pathways to these valuable compounds. These approaches often involve multi-step sequences and have been refined over decades of research.

Reductive Amination Strategies for Analogous Amine Scaffolds

Reductive amination stands as a prominent and versatile method for synthesizing amines from aldehydes or ketones. wikipedia.orgyoutube.com This process involves the reaction of a carbonyl compound with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.orgyoutube.com For the synthesis of a primary amine like 5-Methoxy-1-phenylpentan-1-amine, this would typically involve the reaction of 5-methoxy-1-phenylpentan-1-one with ammonia.

The reaction is often performed as a one-pot synthesis where the carbonyl compound, amine, and a reducing agent are combined. wikipedia.org Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. masterorganicchemistry.comorganic-chemistry.org For instance, NaBH₃CN is known for its ability to selectively reduce the iminium ion in the presence of the starting ketone, which can minimize side reactions. youtube.commasterorganicchemistry.com Catalytic hydrogenation over metals like palladium or nickel can also be employed for the reduction step. wikipedia.orgorganic-chemistry.org

A key advantage of reductive amination is its ability to avoid the overalkylation that can plague other methods like direct alkylation of ammonia. masterorganicchemistry.com However, controlling the reaction conditions, such as pH, is crucial for optimizing the formation of the imine intermediate and achieving high yields of the desired amine. youtube.com

Nucleophilic Substitution Pathways for Carbon-Nitrogen Bond Formation

The formation of a carbon-nitrogen bond via nucleophilic substitution is a fundamental reaction in organic synthesis. numberanalytics.comlibretexts.org In the context of synthesizing amines, this typically involves the reaction of an alkyl halide with a nitrogen nucleophile. fishersci.it

One classical approach is the direct alkylation of ammonia or a primary amine with an appropriate alkyl halide. wikipedia.orgucalgary.ca However, this method is often hampered by a lack of selectivity, as the newly formed amine is also nucleophilic and can react further with the alkyl halide, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. wikipedia.orglibretexts.org Using a large excess of ammonia can favor the formation of the primary amine but can be impractical on a larger scale. studymind.co.uk

To circumvent the issue of overalkylation, alternative nitrogen nucleophiles have been developed. The Gabriel synthesis, for example, utilizes the phthalimide (B116566) anion as an ammonia surrogate. libretexts.org The phthalimide is first N-alkylated with an alkyl halide, and the resulting N-alkylphthalimide is then hydrolyzed or hydrazinolyzed to release the primary amine. libretexts.org This method provides a clean route to primary amines without the problem of multiple alkylations.

Another strategy involves the use of the azide (B81097) ion (N₃⁻) as the nucleophile. libretexts.org An alkyl halide can undergo an Sₙ2 reaction with sodium azide to form an alkyl azide. The azide can then be reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org This two-step process is generally efficient and avoids overalkylation.

Alkylation Reactions in the Context of Amine Synthesis

Alkylation reactions are a direct method for forming C-N bonds. ucalgary.ca As mentioned previously, the direct alkylation of ammonia or amines with alkyl halides is a common approach, though it often leads to mixtures of products due to the increasing nucleophilicity of the alkylated amines. wikipedia.orgnih.gov This lack of selectivity makes it a less preferred method for the clean synthesis of primary or secondary amines in a laboratory setting. wikipedia.org

However, N-alkylation is a very effective method for the synthesis of tertiary amines and quaternary ammonium salts where overalkylation is no longer a concern. wikipedia.orgpearson.com The reaction conditions are generally mild, and a variety of alkylating agents, including alkyl halides and sulfates, can be used. wikipedia.org

Industrially, the direct alkylation of ammonia with alcohols is a significant process for producing simple amines like methylamines and ethylenediamine. wikipedia.org These reactions are typically carried out at high temperatures and pressures using catalysts that facilitate the conversion of the alcohol's hydroxyl group into a good leaving group. wikipedia.org

Advanced and Emerging Synthetic Techniques for this compound

The field of organic synthesis is constantly evolving, with new methodologies being developed to improve efficiency, selectivity, and functional group tolerance. These advanced techniques offer promising alternatives to classical methods for the synthesis of complex amines.

Transition Metal-Catalyzed Coupling Reactions in Amine Formation

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, providing powerful tools for the synthesis of a wide range of amines. numberanalytics.comrsc.org Reactions like the Buchwald-Hartwig amination have become indispensable for the arylation of amines. acs.orgorganic-chemistry.org These reactions typically involve a palladium, copper, or other transition metal catalyst to couple an aryl halide or triflate with an amine. acs.orgorganic-chemistry.org

While these methods are most commonly used for forming aryl-nitrogen bonds, their principles have been extended to the formation of alkyl-nitrogen bonds. The development of new ligands and catalysts continues to expand the scope and utility of these reactions. fishersci.it For instance, rhodium-catalyzed amination of aryl halides has shown a broad substrate scope and high functional group tolerance. organic-chemistry.org

A particularly exciting area of research is the direct C-H amination, which avoids the need for pre-functionalized starting materials like halides. acs.orgnih.gov This approach involves the activation of a C-H bond by a transition metal catalyst, followed by coupling with a nitrogen source.

Recent advancements have demonstrated the use of palladium(II) catalysis for the intermolecular cross-coupling of terminal olefins with secondary amines to furnish tertiary allylic amines. nih.govillinois.edu This method has been shown to be highly regio- and stereoselective and has been applied to the synthesis of pharmaceutically relevant compounds. nih.gov The strategy relies on an autoregulatory mechanism that couples the release of the amine nucleophile with catalyst turnover, overcoming the common issue of catalyst inhibition by the basic amine. nih.govillinois.edu

Furthermore, strategies for the formal C-N cross-coupling of tertiary amines have been developed. One such method involves the in situ generation of an N-acyl ammonium species from a tertiary amine, which is then converted to an alkyl iodide. This alkyl iodide can then participate in a nickel-catalyzed cross-coupling reaction. researchgate.net This deconstructive approach allows for the modification of complex cyclic and acyclic amines. researchgate.net

These emerging C-H functionalization strategies represent a significant step forward in amine synthesis, offering more atom-economical and efficient routes to complex amine structures. rsc.org

Palladium/SOX Catalysis in Amine Synthesis

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, particularly for the formation of carbon-nitrogen bonds. The use of sulfoxide (B87167) (SOX) ligands in conjunction with palladium catalysts offers a powerful tool for allylic amination and C-H activation, enabling the direct formation of amines.

Detailed research findings indicate that palladium(II) catalysts, when assisted by sulfoxide ligands, can facilitate the allylic C-H bond cleavage of terminal olefins to generate a π-allylpalladium intermediate. researchgate.net This intermediate can then react with a variety of amine nucleophiles. This method is noted for its high chemo-, regio-, and stereoselectivity. researchgate.net For instance, the direct intermolecular allylic amidation of terminal olefins with N-heterocycles has been achieved using a PdCl2 catalyst without the need for external activators like bases or Lewis acids. researchgate.net

While a direct application to this compound is not explicitly detailed in the literature, the principles of this catalysis are highly relevant. A hypothetical retrosynthetic analysis could involve the coupling of a suitable amine precursor with a pentenyl system bearing a methoxy (B1213986) group, catalyzed by a palladium/SOX system. The efficiency of such reactions is often high, providing a direct and atom-economical route to complex amine structures. researchgate.net

The combination of palladium with various amine ligands has also been shown to be effective in a range of coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck reactions, highlighting the versatility of palladium in C-C and C-N bond formation. researchgate.net These methods underscore the potential for developing efficient syntheses of amine-containing compounds. researchgate.net

Cascade and Multicomponent Reactions for Complex Amine Structures

Cascade reactions, also known as domino or tandem reactions, represent a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single operation. wikipedia.org These reactions are characterized by a sequence of two or more consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one, without isolating intermediates. wikipedia.org This approach offers significant advantages, including increased atom economy, reduced waste, and savings in time and resources. nih.gov

Multicomponent reactions (MCRs), a related class of reactions, involve the combination of three or more starting materials in a single pot to form a product that incorporates portions of all the reactants. researchgate.net When an intermolecular reaction is followed by intramolecular steps, a cascade can be considered a multicomponent reaction. wikipedia.orgnih.gov

The synthesis of complex amine structures benefits greatly from these methodologies. For example:

A cascade approach involving two aldehyde/amine condensations, a Prins-like cyclization, and a hydride transfer was used to construct a complex pentacyclic amine structure from an acyclic precursor. wikipedia.org

The Strecker reaction, a classic MCR, combines an aldehyde, ammonia, and hydrogen cyanide to produce α-amino acids. researchgate.net

Transition metal catalysts, including iron, copper, and palladium, have been successfully employed to catalyze MCRs for the synthesis of various heterocyclic amines. researchgate.net

A novel metal-free, one-pot strategy has been developed for the synthesis of diarylamines from aromatic aldehydes and anilines. This process involves an initial imine formation, followed by an oxidative rearrangement and a light-induced deformylation step, demonstrating a cascade of reactions with high atom economy. acs.orgacs.org Similarly, chemists have developed a methodology to produce complex caged amines from azolium bromide salts through a cascade of annulation reactions. chemistryworld.com These examples highlight the power of cascade and multicomponent reactions to streamline the synthesis of amines, potentially including derivatives like this compound, by constructing their core structures in a highly convergent and efficient manner.

Green Chemistry Principles in Amine Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies for amines, which are vital compounds in pharmaceuticals, agrochemicals, and materials science. rsc.orgacs.org The focus is on creating processes that are more sustainable, less hazardous, and more efficient in their use of resources. rsc.org

Traditional methods for amine synthesis, such as the Gabriel synthesis or certain reductive alkylations, often suffer from poor atom economy and the use of hazardous reagents. rsc.org Modern catalytic methods, while more efficient, can also have environmental drawbacks, such as the use of toxic heavy metals. acs.orgrsc.org Consequently, there is a strong drive to develop greener alternatives.

Key areas of focus in the green synthesis of amines include:

Use of Renewable Resources: Shifting from petroleum-based feedstocks to renewable biomass is a primary goal. rsc.orgrsc.org Bio-based platform chemicals derived from sources like cellulose, lignin, and chitin (B13524) are being explored as starting materials for amine synthesis. rsc.org

Catalytic Methods: Developing and utilizing catalytic processes over stoichiometric ones is fundamental to green chemistry, as catalysts can be used in small amounts and often recycled, reducing waste. rsc.org

Improved Reaction Conditions: This includes using safer solvents (like water or ethanol), conducting reactions at lower temperatures and pressures, and minimizing the generation of hazardous byproducts. researchgate.net

The CHEM21 green metrics toolkit provides a framework for researchers to systematically evaluate the environmental impact of synthetic pathways, encouraging more environmentally conscious decision-making in the laboratory. rsc.orgrsc.org

Atom-Economical Processes for Amine Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org A reaction with 100% atom economy is one where all reactant atoms are found in the final product, with no byproducts. rsc.orgwikipedia.org

Many classical amine syntheses have poor atom economy. For example, the production of amines from alkyl halides often generates stoichiometric amounts of salt waste. rsc.orgyoutube.com In contrast, modern catalytic methods offer significant improvements.

Examples of atom-economical reactions for amine synthesis include:

Addition Reactions: The direct addition of ammonia or amines to alkenes (hydroamination) or alkynes is a highly atom-economical process. sciencedaily.com

Asymmetric Hydrogenation (AH): The reduction of imines, enamines, or other unsaturated nitrogen compounds using hydrogen gas is an excellent example of an atom-economical reaction, as the only byproduct is potentially the chiral catalyst (used in small amounts). acs.org AH offers excellent atom economy with virtually no waste. acs.org

Hydrogen Borrowing/Hydrogen Autotransfer: These catalytic cycles utilize alcohols as alkylating agents for amines. The alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts with the amine to form an imine. This imine is subsequently reduced by the hydrogen that was "borrowed" in the initial oxidation step. The only byproduct is water, leading to high atom economy. rsc.org

The table below compares the theoretical atom economy of different reaction types relevant to amine synthesis.

| Reaction Type | General Equation | Theoretical Atom Economy | Byproducts |

| Addition (Hydroamination) | R-CH=CH₂ + HNR'₂ → R-CH₂-CH₂-NR'₂ | 100% | None |

| Hydrogenation | R₂C=NR' + H₂ → R₂CH-NHR' | 100% | None |

| Reductive Amination (Classical) | R₂C=O + H₂NR' + NaBH₃CN → R₂CH-NHR' | < 100% | Boron salts, etc. |

| Substitution (from Halide) | R-X + H₂NR' → R-NHR' + HX | < 100% | Acid (HX) |

This data clearly shows that addition and hydrogenation reactions are superior in terms of atom economy. Applying these principles to the synthesis of this compound would favor a route involving the direct hydrogenation of a precursor imine or enamine.

Sustainable Catalysis in Amine Functionalization

Sustainable catalysis aims to address the environmental and economic drawbacks associated with many catalytic processes, particularly those relying on precious and scarce transition metals like palladium. wise-materials.org The functionalization of amines, which involves modifying an existing amine structure, is a key area where sustainable catalysis can have a significant impact.

Key strategies for promoting sustainability in catalytic amine functionalization include:

Catalyst Immobilization and Recycling: Homogeneous catalysts, while often highly active and selective, can be difficult to separate from the reaction mixture, leading to product contamination and loss of the expensive metal. Immobilizing these catalysts on solid supports, such as cellulose, polymers, or metal-organic frameworks (MOFs), converts them into heterogeneous catalysts. wise-materials.org This allows for easy separation (e.g., by filtration) and reuse of the catalyst, reducing costs and waste. wise-materials.org

Use of Earth-Abundant Metal Catalysts: There is growing interest in replacing precious metals (Pd, Rh, Ir, Ru) with more abundant and less toxic first-row transition metals like iron, copper, and nickel. researchgate.net For example, an iron(III)-catalyzed one-pot synthesis of 2-aminobenzothiazole (B30445) derivatives in water has been developed, showcasing a greener approach. researchgate.net

Photocatalysis: Utilizing light as an energy source can enable reactions to proceed under mild conditions. Oxidative photoredox catalysis, for example, can be used for the α-functionalization of tertiary amines, where the amine itself can act as a reductant in the catalytic cycle. acs.org

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild, aqueous conditions and avoids the use of toxic metals. acs.org

The development of catalytic materials from renewable resources, such as amine-functionalized sugarcane bagasse, further enhances the sustainability of these processes. nih.gov Such catalysts have shown excellent activity and stability in reactions like the Knoevenagel condensation. nih.gov

Stereoselective Synthesis of this compound

The synthesis of a specific stereoisomer of this compound requires stereoselective methods. Since the target molecule contains a single stereocenter at the carbon atom bearing the amine group, the primary challenge is to control the enantioselectivity of the key bond-forming step. Asymmetric catalysis is the most powerful and widely used strategy to achieve this goal. acs.orgnih.gov

The most direct and efficient approach to prepare the chiral amine is through the asymmetric reduction of a prochiral precursor, specifically the corresponding imine or ketone. A logical precursor for this compound is 5-methoxy-1-phenylpentan-1-one . The synthesis of this ketone has been reported, often via a Grignard reaction between a 4-methoxybutylmagnesium halide and p-trifluoromethylbenzoyl chloride or a related benzonitrile (B105546) derivative. google.comgoogle.com

The asymmetric hydrogenation of this ketone or its derived imine would be the key step to introduce the desired chirality.

Asymmetric Catalysis for Enantioselective Amine Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. rsc.org For the synthesis of chiral amines, transition metal-catalyzed asymmetric hydrogenation (AH) is a particularly powerful and atom-economical strategy. acs.orgnih.gov This method typically involves a transition metal (such as rhodium, iridium, or palladium) complexed with a chiral ligand. nih.govacs.org

The primary strategies for the enantioselective synthesis of a chiral amine like this compound via asymmetric catalysis would involve:

Asymmetric Hydrogenation of an Imine: The condensation of 5-methoxy-1-phenylpentan-1-one with ammonia or a suitable nitrogen source would form a prochiral imine. The subsequent hydrogenation of this imine in the presence of a chiral catalyst would yield the enantiomerically enriched amine.

Asymmetric Reductive Amination: This process combines the ketone, an amine source, and a reducing agent (like H₂) in a single pot with a chiral catalyst. The catalyst controls the stereochemical outcome of the reduction of the in situ-formed imine.

Highly effective catalytic systems have been developed for these transformations. For example:

Iridium-based catalysts with chiral diamine ligands, often in combination with a Brønsted acid, have shown high activity for the asymmetric hydrogenation of N-aryl imines. acs.org

Rhodium catalysts complexed with chiral bisaminophosphine ligands are highly effective for the enantioselective hydrogenation of various substrates to produce chiral amine derivatives. acs.org

Palladium-catalyzed asymmetric hydrogenation, using chiral phosphine (B1218219) ligands like TunePhos, has been successfully applied to the synthesis of cyclic amines. nih.gov Palladium has also been used with chiral phosphoric acids as anionic ligands for the enantioselective C-H arylation of amines. nih.gov

The table below summarizes representative results for the asymmetric hydrogenation of imines, a key reaction for producing chiral amines.

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Ir-(Cp*) complex with diamine ligand + Chiral HA | N-aryl imines | Up to 98% ee | acs.org |

| Pd-C₄-TunePhos + Brønsted acid | Cyclic imines | 86-95% ee | nih.gov |

| Rh-Chiral Bisaminophosphine | Various | High effectiveness | acs.org |

| Pd(II) + Chiral Phosphoric Acid | Thioamide-directed C-H arylation | High enantioselectivities | nih.gov |

These advanced catalytic systems provide powerful tools for the efficient and highly selective synthesis of chiral amines, including specific enantiomers of this compound. nih.gov

Chiral Ligand Design and Application in Amine Synthesis

The development of transition metal-catalyzed asymmetric hydrogenation has been largely driven by the design of novel chiral ligands. acs.org These ligands coordinate to a metal center (commonly iridium, rhodium, or ruthenium) to create a chiral environment that directs the stereochemical outcome of the hydrogenation. nih.govacs.org The modular nature of many ligand families allows for systematic tuning of their electronic and steric properties to achieve high activity and enantioselectivity for a specific substrate. nih.govpnas.org

For the synthesis of α-chiral primary amines, a common strategy is the asymmetric reductive amination of the corresponding ketone, in this case, 5-methoxy-1-phenylpentan-1-one. This can be achieved through the hydrogenation of an intermediate imine. A variety of chiral ligands have proven effective for this class of reactions.

Key Ligand Classes in Asymmetric Amine Synthesis:

P,N-Ligands: Ligands such as phosphino-oxazolines (PHOX) have been successfully applied in the iridium-catalyzed hydrogenation of N-aryl imines, achieving excellent enantioselectivities (up to 97% ee). nih.gov The non-symmetrical nature of these ligands has often led to superior performance compared to traditional C2-symmetric ligands. pnas.org

Bipyridine-Derived Ligands: Recently developed chiral 2,2′-bipyridine ligands have shown excellent performance in nickel- and iridium-catalyzed reactions. acs.org For instance, a half-sandwich iridium catalyst with a chiral N,C-bidentate ligand enabled a broad-scope, additive-free transfer hydrogenative direct asymmetric reductive amination. acs.org

Phosphorus Ligands: A vast array of chiral phosphorus ligands, including P-stereogenic phosphines and phosphoramidites, have been instrumental in advancing asymmetric hydrogenation. acs.orgpnas.org For example, iridium complexes bearing phosphino-oxazoline chiral ligands are widely used for the reduction of N-aryl imines. nih.gov

The synthesis of this compound would involve the formation of an imine from 5-methoxy-1-phenylpentan-1-one, followed by asymmetric hydrogenation using a catalyst system selected from the diverse library of transition metal complexes with chiral ligands. The choice of ligand and metal is crucial and would be optimized to maximize yield and enantiomeric excess. pnas.org

Phase Transfer Catalysis in Asymmetric Amine Production

Asymmetric phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants in immiscible phases, using a chiral catalyst to induce enantioselectivity. nih.gov This method is valued for its operational simplicity and scalability. nih.gov Chiral quaternary ammonium salts, often derived from cinchona alkaloids, are the most common class of phase-transfer catalysts. nih.govmdpi.com These catalysts function by forming a chiral ion pair with a reactive enolate or other nucleophile, which then reacts with an electrophile within a chiral environment. nih.gov

While direct asymmetric amination via PTC is an emerging area, the technology is well-established for the α-alkylation of glycine (B1666218) derivatives to produce non-natural amino acids, a closely related transformation. acs.org For example, the alkylation of a glycine imine ester in the presence of a chiral cinchona alkaloid-derived catalyst can produce α-alkylated amino acid precursors with high enantioselectivity. acs.org

Application to Amine Synthesis: The application of PTC to the direct synthesis of amines can be envisioned through several routes:

Asymmetric α-Amination: This involves the reaction of a prochiral enolate with an electrophilic nitrogen source. Recent developments have seen the use of diazocarboxylates as electrophilic aminating agents in reactions with β-ketoesters, catalyzed by chiral PTCs. nih.gov

Alkylation of Amine Precursors: As seen in the synthesis of S1P1 agonist 58, PTC is highly effective for creating quaternary stereocenters in amino acid derivatives. acs.org

Although direct PTC synthesis of this compound is not extensively documented, the principles of asymmetric PTC offer a viable pathway, likely through the α-amination of a suitable precursor or derivatization of a PTC-generated chiral intermediate.

Biocatalytic Approaches to Chiral Aminesresearchgate.netnih.govcapes.gov.bracs.org

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. nih.govnih.gov Enzymes operate under mild conditions, often in aqueous media, and exhibit remarkable chemo-, regio-, and stereoselectivity. researchgate.netnih.gov For the production of chiral amines like this compound, two main classes of enzymes are particularly relevant: amine dehydrogenases (AmDHs) or imine reductases (IREDs), and transaminases (TAs). nih.govnih.gov

Enzyme-Catalyzed Reductive Amination of Ketonesresearchgate.netacs.org

The direct reductive amination of a ketone is one of the most atom-efficient methods to produce chiral amines. nih.gov Imine reductases (IREDs) and a subclass known as reductive aminases (RedAms) are NADPH-dependent enzymes that catalyze the asymmetric reduction of an imine formed in situ from a ketone and an amine. researchgate.netacs.orgresearchgate.net This approach has rapidly progressed from proof-of-concept to industrial-scale applications. researchgate.netnih.gov

The process for synthesizing this compound would involve the reaction of 5-methoxy-1-phenylpentan-1-one with an amine donor, typically ammonia, catalyzed by a suitable IRED or RedAm. These enzymes have been shown to convert a broad range of ketones into their corresponding chiral amines with excellent enantioselectivity (>99% ee) and high conversion rates. researchgate.netnih.gov

Table 1: Examples of IRED/RedAm Performance on Various Ketones

Data sourced from multiple studies showcasing the general applicability of these enzymes. researchgate.netnih.govacs.orgresearchgate.net

Transaminase-Mediated Asymmetric Synthesis of Chiral Aminesnih.govtdx.cat

Transaminases (TAs), specifically ω-transaminases, are powerful biocatalysts that synthesize chiral amines by transferring an amino group from a donor molecule (such as L-alanine or isopropylamine) to a prochiral ketone acceptor. capes.gov.brnih.gov This method is highly enantioselective, often yielding products with enantiomeric excesses greater than 99%. nih.gov

A significant challenge in transaminase-mediated synthesis is that the reaction equilibrium often favors the starting materials (ketone and amino donor). capes.gov.brnih.govtdx.cat To drive the reaction towards the desired amine product, various strategies are employed. A common and effective method is the removal of the ketone by-product (e.g., pyruvate (B1213749) when L-alanine is the donor). This can be achieved by coupling the transamination reaction with a second enzymatic system, such as lactate (B86563) dehydrogenase (which reduces pyruvate to lactate) or pyruvate decarboxylase (which converts pyruvate to acetaldehyde (B116499) and CO₂). capes.gov.brnih.govtdx.cat

For the synthesis of this compound, 5-methoxy-1-phenylpentan-1-one would be reacted with an amino donor in the presence of a suitable ω-transaminase.

Table 2: Examples of Transaminase-Mediated Synthesis of Chiral Amines

Data sourced from studies on transaminase applications. nih.govcapes.gov.brnih.gov

Diastereoselective Synthesis of this compound Precursors

Diastereoselective synthesis is a powerful strategy for controlling stereochemistry, particularly when multiple stereocenters are present or when a temporary chiral element is used to direct the formation of a single stereocenter. osi.lv For a molecule like this compound, which has a single stereocenter, a common diastereoselective approach involves the use of a chiral auxiliary. osi.lv

One of the most effective and widely used chiral auxiliaries for amine synthesis is Ellman's tert-butanesulfinamide. osi.lv This method involves two key steps:

Condensation: The chiral sulfinamide is condensed with the prochiral ketone (5-methoxy-1-phenylpentan-1-one) to form an N-sulfinylimine. This intermediate exists as a single, stable diastereomer.

Diastereoselective Reduction: The C=N bond of the sulfinylimine is then reduced using a standard reducing agent (e.g., NaBH₄). The bulky tert-butanesulfinyl group effectively shields one face of the imine, directing the hydride attack to the opposite face and leading to the formation of one diastereomer of the resulting sulfinamide with high selectivity.

Auxiliary Cleavage: The chiral auxiliary is subsequently removed under mild acidic conditions to yield the desired enantiopure primary amine. osi.lv

This methodology is highly reliable and has been applied to the synthesis of a wide variety of chiral amines, including those with multiple stereogenic centers. osi.lv The predictable stereochemical outcome and the commercial availability of both enantiomers of the auxiliary make it a valuable tool for preparing compounds like enantiomerically pure this compound. osi.lv

Reaction Mechanisms and Reactivity Studies of 5 Methoxy 1 Phenylpentan 1 Amine

Fundamental Reaction Pathways Involving Amines

The chemical behavior of 5-Methoxy-1-phenylpentan-1-amine is largely dictated by the nucleophilic and basic nature of its primary amine group. The presence of a phenyl group adjacent to the amine also influences its reactivity, particularly in reactions involving the benzylic position.

Mechanistic Investigations of Carbon-Nitrogen Bond Formation

The formation of the crucial carbon-nitrogen (C-N) bond in molecules like this compound can be achieved through several mechanistic routes. These methods can be broadly categorized into two main approaches: the reaction of a nucleophilic nitrogen source with an electrophilic carbon, or the reaction of an electrophilic nitrogen source with a nucleophilic carbon. nptel.ac.in

Key synthetic strategies include:

Nucleophilic Substitution: This is a classic method where an amine or its precursor, acting as a nucleophile, displaces a leaving group on an alkyl halide. For the synthesis of aminopentane derivatives, this could involve the reaction of an appropriate pentyl halide with an amine source. nptel.ac.in

Reductive Amination: A highly versatile method that involves the reaction of a ketone or aldehyde with an amine. For this compound, this would typically involve the reaction of 5-methoxy-1-phenylpentan-1-one with ammonia (B1221849), followed by reduction of the resulting imine. This pathway is common in both chemical and biocatalytic synthesis. nih.gov

Transition Metal-Catalyzed C-H Amination: This modern approach allows for the direct conversion of a C-H bond into a C-N bond, offering a more efficient synthetic route. nih.govnih.gov This involves a transition metal catalyst that activates a C-H bond, allowing for the insertion of a nitrogen-containing group. nih.govacs.org The mechanism often proceeds through the formation of a reactive metal-nitrenoid intermediate. nih.govwikipedia.org

| Mechanism | Description | Relevance to this compound Synthesis |

|---|---|---|

| Nucleophilic Substitution | Reaction of a nitrogen nucleophile with an electrophilic carbon, displacing a leaving group. nptel.ac.in | Reaction of 1-halo-5-methoxypentylbenzene with ammonia or an ammonia equivalent. |

| Reductive Amination | Two-step process involving the formation of an imine from a ketone/aldehyde and an amine, followed by reduction. nih.gov | Reaction of 5-methoxy-1-phenylpentan-1-one with ammonia, followed by reduction. This is a primary route for its synthesis. |

| C-H Amination | Direct functionalization of a C-H bond into a C-N bond, typically catalyzed by a transition metal. nih.gov | Direct amination at the benzylic position of 5-methoxypentylbenzene, offering an atom-economical alternative. |

Functional Group Interconversions Pertaining to Aminopentane Derivatives

The amine functional group in aminopentane derivatives can be interconverted into various other functional groups, enabling the synthesis of diverse molecules. solubilityofthings.comfiveable.me For a primary amine like this compound, these transformations can include conversion to amides, sulfonamides, or even alcohols. organic-chemistry.org

Amide Formation: Primary amines readily react with acyl chlorides or carboxylic acids (often with a coupling agent) to form amides. This is a fundamental transformation in organic synthesis. solubilityofthings.com

Deamination: The conversion of an amine group to an alcohol can be achieved under specific catalytic conditions, for instance, using certain ruthenium complexes. organic-chemistry.org

Conversion to Nitriles: While less direct, multi-step sequences can convert a primary amine into a nitrile.

Rearrangement Reactions: Certain rearrangements, like the Hofmann or Curtius rearrangement, involve the conversion of amides or acyl azides (which can be derived from carboxylic acids) into primary amines, representing a key interconversion in the synthesis of amine-containing structures. fiveable.me

Oxidative and Reductive Transformations of Amine Functionalities

The amine functionality is redox-active and can undergo various oxidative and reductive transformations.

Oxidative Transformations: Primary amines can be oxidized to a range of products. For example, mild oxidation can lead to imines, while stronger conditions can result in cleavage or other transformations. A significant area of research is the oxidative functionalization of the C-H bond alpha to the nitrogen atom. researchgate.net Photoredox catalysis, using visible light, can generate reactive α-amino radicals or iminium ions from tertiary amines, which can then participate in C-C bond-forming reactions. nih.govsemanticscholar.org While directly applicable to tertiary amines, the principles can be extended to understand the reactivity of radical cations derived from primary amines.

Reductive Transformations: The most relevant reductive transformation in the context of amine synthesis is reductive amination, where a carbonyl compound is converted to an amine. nih.gov Another key process is the reduction of amides to amines, which is a fundamental transformation often requiring powerful reducing agents or, more recently, catalytic methods like hydrosilylation. mdpi.com The development of base-metal catalysts for the deoxygenative reduction of amides represents a significant advance toward more sustainable chemical processes. mdpi.com

Catalytic Cycle Elucidation in Amine Synthesis

Catalysis is pivotal for the efficient and selective synthesis of amines. Both transition metal catalysis and biocatalysis offer powerful tools, each with distinct mechanistic cycles.

Mechanistic Insights into Transition Metal-Catalyzed Amine Forming Reactions

Transition metals such as palladium, rhodium, nickel, and copper are widely used to catalyze the formation of C-N bonds. nih.govscilit.com These reactions often provide high levels of chemo- and regioselectivity.

The catalytic cycles typically involve several key steps:

Oxidative Addition: The metal center reacts with a substrate, such as an aryl halide, inserting itself into a carbon-halogen bond.

Ligand Exchange/Coordination: The amine substrate coordinates to the metal center.

Reductive Elimination: The C-N bond is formed, and the desired amine product is released from the metal center, which is regenerated for the next catalytic cycle.

In C-H amination reactions, the mechanism can be different, often involving the formation of a high-valent metal-nitrenoid species. nih.govwikipedia.org This reactive intermediate can then insert into a C-H bond to form the new C-N bond. acs.orgrsc.org Nickel-hydride (NiH) catalysis has also emerged as a powerful method for the hydroamination of alkenes, providing an atom-economical route to amines. rsc.org

| Catalytic Approach | Key Mechanistic Steps | Commonly Used Metals |

|---|---|---|

| Buchwald-Hartwig Amination | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination. acs.org | Palladium, Copper |

| C-H Amination | Formation of Metal-Nitrenoid, C-H Insertion. nih.govwikipedia.org | Rhodium, Ruthenium, Iron |

| Hydroamination | Alkene/Alkyne Coordination, Migratory Insertion of Amine, Protonolysis. rsc.org | Nickel, Rhodium |

Biocatalytic Mechanisms in Asymmetric Amine Production

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, particularly for the synthesis of chiral amines. rsc.orgrsc.org The production of a single enantiomer of this compound would rely on such asymmetric methods.

Key enzyme classes for amine synthesis include:

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the asymmetric reduction of imines and the reductive amination of ketones. taylorfrancis.com The reaction typically uses a nicotinamide (B372718) cofactor (NAD(P)H) as the source of reducing equivalents. The mechanism involves the binding of both the imine (or ketone and amine) and the cofactor in the enzyme's active site, facilitating a highly stereoselective hydride transfer to the C=N bond. taylorfrancis.comacs.org

Amine Dehydrogenases (AmDHs): Engineered from amino acid dehydrogenases, AmDHs can catalyze the reductive amination of ketones using ammonia to produce chiral primary amines with high enantioselectivity. rsc.org

Transaminases (TAs): These enzymes transfer an amino group from a donor molecule (like isopropylamine) to a ketone acceptor, producing a chiral amine and a ketone byproduct (acetone). This process is reversible and driven by the removal of the byproduct.

The combination of different enzymes in a cascade reaction can lead to highly efficient processes. For instance, an ene-reductase (ERed) can first reduce a C=C double bond in an α,β-unsaturated ketone, followed by an IRED that performs a stereoselective reductive amination of the resulting saturated ketone, allowing for the synthesis of amines with multiple stereocenters. acs.org

Computational Analysis of this compound: A Theoretical Examination Remains Elusive

Despite a comprehensive search of scientific literature and computational chemistry databases, detailed theoretical investigations and computational data specifically for the chemical compound this compound are not publicly available. As a result, a thorough computational analysis as outlined cannot be provided at this time.

The exploration of a molecule's properties through computational chemistry provides invaluable insights into its electronic structure, reactivity, and conformational preferences. Methodologies such as Density Functional Theory (DFT), Møller-Plesset perturbation theory, and various spectroscopic prediction techniques are cornerstones of modern chemical research. However, the application of these powerful tools is contingent on dedicated studies of the specific compound .

For this compound, the scientific community has yet to publish research that would allow for a detailed discussion of its computational chemistry. The requested analysis, encompassing electronic structure, quantum chemical properties, and conformational landscapes, requires specific data points derived from complex calculations. These include, but are not limited to, optimized molecular geometry, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, Natural Bond Orbital (NBO) analysis, and Atoms-in-Molecules (AIM) theory outputs.

While general principles of these computational methods are well-established, applying them to a specific molecule like this compound necessitates a dedicated research effort. Such studies involve significant computational resources and expertise to generate and interpret the data accurately.

The absence of such published data prevents a scientifically rigorous and accurate composition of the requested article. Any attempt to generate such content would be speculative and would not meet the standards of scientific accuracy.

Future research may yet shed light on the computational and theoretical characteristics of this compound. As new studies are published, a detailed analysis as requested may become feasible. Until then, the computational chemistry of this particular compound remains an open area for scientific inquiry.

Computational Chemistry and Theoretical Investigations of 5 Methoxy 1 Phenylpentan 1 Amine

Conformational Analysis and Stereochemical Prediction

Computational Approaches to Enantiomeric Excess and Diastereomeric Ratio Prediction

The prediction of enantiomeric excess (ee) and diastereomeric ratio (dr) is a significant challenge in asymmetric synthesis. Computational chemistry offers a suite of tools to model and predict these outcomes, thereby guiding the selection of catalysts and reaction conditions. For a molecule like 5-Methoxy-1-phenylpentan-1-amine, which contains a stereocenter, understanding the factors that control its stereoselective synthesis is crucial.

Density Functional Theory (DFT) is a powerful method for investigating the stereoselectivity of chemical reactions. By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict the major product of a reaction. For instance, in a hypothetical asymmetric synthesis of this compound, DFT could be used to model the interaction of the prochiral precursor with a chiral catalyst. The difference in the activation energies for the formation of the (R)- and (S)-enantiomers would allow for a theoretical prediction of the enantiomeric excess.

Data-driven approaches, leveraging machine learning and computational parameters, have also emerged for the prediction of enantiomeric excess in chiral primary amines. rsc.orgacs.orgnih.govbohrium.comnih.govutexas.edu These methods often use a combination of electronic and steric descriptors, which can be computationally derived for any given amine, to build a predictive model. acs.orgnih.govnih.gov Such models can be trained on a set of known amines and then used to predict the stereochemical outcome for new, unstudied molecules like this compound. The error in ee determination using these methods can be less than 10% compared to experimental results. acs.orgnih.govnih.gov

To illustrate how these computational approaches could be applied to this compound, consider a hypothetical asymmetric reductive amination of 5-methoxy-1-phenylpentan-1-one. A computational study would involve the following steps:

Modeling of Reactants and Catalyst: The 3D structures of the ketone, the aminating agent (e.g., ammonia), and the chiral catalyst would be optimized using a suitable level of theory (e.g., B3LYP/6-31G*).

Transition State Searching: The transition states for the formation of the (R)- and (S)-enantiomers would be located and their structures optimized.

Energy Calculations: The Gibbs free energies of the transition states would be calculated. The difference in these energies (ΔΔG‡) is related to the enantiomeric ratio by the equation: ΔΔG‡ = -RT ln(er).

The following table provides hypothetical data from such a DFT study on the asymmetric reductive amination to form this compound using two different chiral catalysts.

| Catalyst | Transition State | Gibbs Free Energy (kcal/mol) | Predicted Enantiomeric Ratio (R/S) | Predicted Enantiomeric Excess (%) |

| Catalyst A | TS-(R) | 25.4 | 95:5 | 90 |

| TS-(S) | 27.1 | |||

| Catalyst B | TS-(R) | 26.8 | 70:30 | 40 |

| TS-(S) | 26.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Reaction Mechanism Simulation and Energetics

Computational simulations of reaction mechanisms provide a detailed picture of the transformation of reactants into products, including the identification of intermediates and transition states. This information is critical for understanding reaction kinetics and for optimizing reaction conditions.

Transition State Theory (TST) is a fundamental theory in chemical kinetics that describes reaction rates by considering the equilibrium between reactants and the activated complex (transition state). In the context of the synthesis of this compound, TST can be applied to model the key bond-forming steps.

For example, in the reductive amination of 5-methoxy-1-phenylpentan-1-one, the reaction proceeds through the formation of an imine intermediate, followed by its reduction. Computational modeling can elucidate the energetics of this process. The mechanism of similar amine-catalyzed reactions has been explored using DFT. researchgate.net

A computational study applying TST to this reaction would involve calculating the potential energy surface for the reaction pathway. This would allow for the determination of the activation energies for each step of the reaction. The following table presents hypothetical activation energies for the key steps in the formation of this compound via reductive amination.

| Reaction Step | Reactants | Products | Activation Energy (ΔG‡) (kcal/mol) |

| Imine Formation | 5-methoxy-1-phenylpentan-1-one + NH₃ | Iminium ion + H₂O | 15.2 |

| Hydride Transfer | Iminium ion + Hydride source | This compound | 12.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The synthesis of primary amines often relies on catalytic processes, such as catalytic reductive amination. researchgate.net Computational modeling is instrumental in understanding the role of the catalyst and in designing more efficient and selective catalysts.

For the synthesis of this compound, a computational study could investigate different metal catalysts (e.g., based on iron, cobalt, or precious metals) for the reductive amination of the corresponding ketone. researchgate.net Such a study would model the adsorption of the reactants onto the catalyst surface, the surface-mediated chemical transformations, and the desorption of the product.

DFT calculations can be used to determine the binding energies of the reactants and intermediates to the catalyst surface, as well as the activation barriers for the surface reactions. This information can help to identify the rate-determining step of the catalytic cycle and to understand how the catalyst's properties (e.g., its composition and structure) influence its activity and selectivity.

The following table provides hypothetical data from a computational screening of different metal catalysts for the reductive amination to produce this compound.

| Catalyst | Adsorption Energy of Ketone (kcal/mol) | Activation Barrier for Imine Reduction (kcal/mol) | Predicted Catalytic Activity |

| Fe-based | -18.5 | 14.2 | Moderate |

| Co-based | -20.1 | 11.8 | High |

| Pd-based | -22.7 | 10.5 | Very High |

| Pt-based | -23.5 | 10.1 | Very High |

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Structural Characterization for Elucidating 5 Methoxy 1 Phenylpentan 1 Amine Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). For 5-Methoxy-1-phenylpentan-1-amine, NMR is instrumental in confirming the regiochemistry of the methoxy (B1213986) group on the pentyl chain and the relative positions of the substituents on the phenyl ring.

While specific research-grade NMR data for this compound is not extensively published in peer-reviewed literature, typical chemical shifts can be predicted based on analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton adjacent to the amine and phenyl groups, the methylene (B1212753) protons of the pentyl chain, and the methoxy protons. The integration of these signals would confirm the number of protons in each environment. Furthermore, the splitting patterns (e.g., doublets, triplets, multiplets) arising from spin-spin coupling would reveal the connectivity of the protons. For instance, the methine proton would likely appear as a triplet, coupled to the adjacent methylene group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide a count of the unique carbon environments within the molecule. The chemical shifts of the carbon atoms would be indicative of their hybridization and proximity to electron-withdrawing or electron-donating groups. The aromatic carbons would resonate in the downfield region (typically 110-160 ppm), while the aliphatic carbons of the pentyl chain and the methoxy group would appear in the upfield region.

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Assignment | Hypothetical ¹H NMR Chemical Shift (δ, ppm) | Hypothetical ¹³C NMR Chemical Shift (δ, ppm) |

| Phenyl-H | 7.20-7.40 (m, 5H) | ~145 (quaternary C), 128.5 (CH), 127.5 (CH), 126.0 (CH) |

| CH-NH₂ | ~4.10 (t, 1H) | ~58.0 |

| CH₂ (C2) | ~1.80 (m, 2H) | ~36.0 |

| CH₂ (C3) | ~1.40 (m, 2H) | ~28.0 |

| CH₂ (C4) | ~1.55 (m, 2H) | ~29.5 |

| CH₂-O | ~3.40 (t, 2H) | ~72.5 |

| O-CH₃ | ~3.30 (s, 3H) | ~58.5 |

Note: This table is generated based on typical chemical shift values for similar functional groups and does not represent experimentally verified data for this specific compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. In the analysis of this compound, electron ionization (EI) mass spectrometry would be expected to yield a molecular ion peak (M⁺) corresponding to its exact mass.

The fragmentation of the molecular ion would provide valuable clues about the molecule's structure. Key fragmentation pathways would likely include:

Alpha-cleavage: The bond between the benzylic carbon (C1) and the adjacent carbon of the pentyl chain (C2) is prone to cleavage, leading to the formation of a stable benzylic cation.

Loss of the methoxy group: Cleavage of the C-O bond of the methoxy group or the entire methoxybutyl side chain can occur.

Fragmentation of the pentyl chain: Cleavage at various points along the alkyl chain would result in a series of fragment ions separated by 14 Da (the mass of a CH₂ group).

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z (mass-to-charge ratio) | Possible Fragment | Fragmentation Pathway |

| 193 | [C₁₂H₁₉NO]⁺ | Molecular Ion (M⁺) |

| 178 | [C₁₁H₁₆N]⁺ | Loss of CH₃O radical |

| 106 | [C₇H₈N]⁺ | Alpha-cleavage, formation of [C₆H₅CHNH₂]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium ion, rearrangement from benzylic cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: This table represents predicted fragmentation patterns and has not been confirmed by experimental data for this specific compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic portions, the C-N bond, and the C-O bond of the ether.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The aromatic ring vibrations would be expected to produce strong Raman signals.

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H | Symmetric & Asymmetric Stretch | 3300-3500 | IR |

| N-H | Scissoring | 1590-1650 | IR |

| Aromatic C-H | Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H | Stretch | 2850-2960 | IR, Raman |

| C=C | Aromatic Ring Stretch | 1450-1600 | IR, Raman |

| C-O | Ether Stretch | 1070-1150 | IR |

| C-N | Stretch | 1020-1250 | IR |

Note: The values in this table are general ranges and the exact peak positions for this compound would require experimental measurement.

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique can provide unambiguous information about bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack together in a crystal lattice.

As this compound is a liquid at room temperature, its direct analysis by single-crystal X-ray diffraction is not feasible. However, crystalline derivatives, such as its hydrochloride or other salt forms, could be prepared and subjected to crystallographic analysis. The resulting crystal structure would reveal:

The exact conformation of the pentyl chain in the solid state.

The orientation of the phenyl and methoxy groups relative to the rest of the molecule.

The nature of intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing.

To date, no publicly available crystal structure data for any derivative of this compound has been found in the Cambridge Structural Database (CSD).

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration and Enantiomeric Purity

This compound possesses a chiral center at the benzylic carbon (C1), meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration (R or S) of a chiral molecule and for assessing its enantiomeric purity.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of the chromophores within the molecule.

For this compound, the phenyl group acts as the primary chromophore. The sign and intensity of the Cotton effects in the ECD spectrum would be directly related to the spatial arrangement of the phenyl ring with respect to the rest of the molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for both the R and S enantiomers, the absolute configuration of a given sample can be determined.

Currently, there is no published research detailing the chiroptical properties of this compound.

Retrosynthetic Analysis and Synthetic Strategy Development for 5 Methoxy 1 Phenylpentan 1 Amine

Principles of Retrosynthesis Applied to Complex Amine Targets

Retrosynthetic analysis is a problem-solving technique where a target molecule is broken down into simpler, commercially available precursors through a series of "disconnections" and "functional group interconversions" (FGIs). For complex amines like 5-methoxy-1-phenylpentan-1-amine, this approach is invaluable for designing logical and efficient synthetic pathways. ias.ac.innumberanalytics.com

The primary disconnection strategy for this compound involves breaking the carbon-nitrogen (C-N) bond. youtube.com This is a common and logical step in the retrosynthesis of amines. However, a direct C-N disconnection of the primary amine can be problematic due to the high reactivity of the resulting amine, which can lead to multiple alkylations. almerja.net Therefore, a preliminary functional group interconversion (FGI) is often necessary before the C-N bond is disconnected. youtube.com

Two main FGI strategies are employed:

Amide Formation: The target amine can be retrosynthetically converted to an amide. The C-N bond of the amide is then disconnected, leading to a carboxylic acid derivative (like an acyl chloride) and an amine. youtube.com This approach is advantageous because the reduction of an amide to an amine is a reliable transformation. almerja.net

Imine/Oxime Formation: The amine can be transformed into an imine or an oxime. youtube.com Disconnecting the C=N bond of the imine leads to an aldehyde or ketone and an amine. byjus.com This is the basis of reductive amination. For branched primary amines, oximes are particularly useful intermediates as they can be readily prepared from ketones. youtube.com

Another key disconnection can be made in the carbon backbone of the pentyl chain. A logical point for disconnection is between the C1 and C2 carbons, which would break the molecule into a substituted benzaldehyde (B42025) or a related derivative and a four-carbon chain with a methoxy (B1213986) group.

| Disconnection | Synthons | Synthetic Equivalents |

| C1-N Bond (Amide Route) | Acyl cation and amine | Acyl chloride and ammonia (B1221849) |

| C1-N Bond (Imine Route) | Carbonyl compound and amine | Aldehyde/Ketone and ammonia |

| C1-C2 Bond | Phenylmethyl cation and methoxypentyl anion | Phenylmethyl halide and a Grignard reagent derived from 1-bromo-4-methoxybutane |

Functional group interconversions are transformations of one functional group into another, and they are crucial for navigating a synthetic route. solubilityofthings.comfiveable.me In the synthesis of this compound, several FGIs are plausible:

Reduction of an Amide or Oxime: As mentioned, a key FGI is the reduction of an amide or oxime to the target primary amine. youtube.comalmerja.net

Conversion of a Ketone to an Amine: A ketone precursor, 5-methoxy-1-phenylpentan-1-one, can be converted to the target amine. This can be achieved through reductive amination, where the ketone reacts with an amine source in the presence of a reducing agent. numberanalytics.com

Formation of a Grignard Reagent: The synthesis of a precursor like 5-methoxy-1-phenylpentan-1-one may involve the reaction of a Grignard reagent with a nitrile. For instance, 4-methoxybutylmagnesium chloride can be prepared from 1-chloro-4-methoxybutane (B125409) and reacted with benzonitrile (B105546). google.com

| Initial Functional Group | Target Functional Group | Reagents/Conditions |

| Amide | Amine | LiAlH4 or catalytic hydrogenation almerja.net |

| Oxime | Amine | H2/Pd or LiAlH4 youtube.com |

| Ketone | Amine | NH3, H2/Catalyst (Reductive Amination) |

| Nitrile | Ketone | Grignard reagent followed by hydrolysis |

| Alkyl Halide | Grignard Reagent | Mg in ether or THF google.com |

Identification of Key Synthons and Their Synthetic Equivalents

Based on the disconnection strategies, several key synthons (idealized fragments resulting from a disconnection) and their corresponding synthetic equivalents (the real-world reagents used in the synthesis) can be identified. solubilityofthings.com

| Synthon | Synthetic Equivalent |

| Phenyl(amino)methyl cation | Benzaldehyde (for reductive amination) or Benzoyl chloride (for amide formation) |

| 5-methoxypentyl anion | 1-bromo-4-methoxybutane (for Grignard reagent formation) |

| 5-methoxypentanoyl cation | 5-methoxypentanoyl chloride |

| Phenyl anion | Phenylmagnesium bromide |

Strategic Planning for Convergent and Divergent Synthetic Routes

When designing a multi-step synthesis, chemists can choose between convergent and divergent approaches. wikipedia.orgslideshare.net

Divergent Synthesis: A divergent synthesis starts from a central core molecule, and the complexity is built outwards. crimsonpublishers.com A divergent approach for this target molecule might start with a functionalized pentane (B18724) derivative, to which the phenyl and amine groups are added in successive steps. This strategy can be useful for creating a library of related compounds but is often less efficient for synthesizing a single target. slideshare.net

| Strategy | Description | Application to this compound |

| Convergent | Separate synthesis of key fragments followed by their coupling. wikipedia.org | Synthesis of a phenyl Grignard reagent and 5-methoxypentanal, followed by their reaction and subsequent conversion of the resulting alcohol to the amine. |

| Divergent | Stepwise modification of a single starting material. crimsonpublishers.com | Starting with 1,5-pentanediol, one hydroxyl could be converted to a methoxy group, and the other oxidized to an aldehyde, followed by reaction with a phenyl Grignard and subsequent amination. |

Applications of 5 Methoxy 1 Phenylpentan 1 Amine in Synthetic Organic Chemistry and Materials Science

Role as Chiral Building Blocks in Complex Molecule Synthesis

The presence of a stereocenter at the carbon atom bearing the amine group makes 5-Methoxy-1-phenylpentan-1-amine a valuable potential chiral building block. Once resolved into its individual enantiomers, (R)- and (S)-5-Methoxy-1-phenylpentan-1-amine can serve as starting materials for the synthesis of complex, enantiomerically pure molecules. The strategic placement of the methoxy (B1213986) group at the end of the pentyl chain also offers a site for further chemical modification, adding to its synthetic versatility.

The utility of chiral amines as building blocks is a cornerstone of modern asymmetric synthesis. They are frequently incorporated into the structures of pharmaceuticals, natural products, and other biologically active compounds. The phenyl group in this compound provides a rigid aromatic scaffold, while the flexible pentylamine chain allows for conformational adaptability, a desirable trait in drug design and molecular recognition.

Table 1: Potential Synthetic Transformations of this compound as a Chiral Building Block

| Reaction Type | Reagent/Catalyst | Resulting Functional Group/Structure | Potential Application |

| N-Acylation | Acid Chloride/Anhydride | Chiral Amide | Pharmaceutical intermediates, peptide mimics |

| Reductive Amination | Ketone/Aldehyde, Reducing Agent | Chiral Secondary/Tertiary Amine | Synthesis of complex alkaloids and bioactive amines |

| N-Alkylation | Alkyl Halide | Chiral Secondary/Tertiary Amine | Fine chemical synthesis |

| Ether Cleavage | BBr₃, HBr | Chiral Amino Alcohol | Ligand synthesis, pharmaceutical precursors |

Utilization as Ligands and Organocatalysts in Chemical Transformations

The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, making it an excellent candidate for use as a ligand in coordination chemistry. When complexed with transition metals, the resulting chiral metal complexes can serve as powerful catalysts for a wide array of asymmetric transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The presence of the ether oxygen could also allow for bidentate coordination, potentially enhancing the stability and selectivity of the catalyst.

Furthermore, chiral primary amines can function as organocatalysts, either directly or after conversion into more complex catalytic scaffolds. These small organic molecules can catalyze reactions with high enantioselectivity, offering a greener and often more cost-effective alternative to metal-based catalysts. For instance, they can be employed in Michael additions, aldol (B89426) reactions, and Mannich reactions.

Precursor in the Synthesis of Advanced Organic Materials and Polymers

The bifunctional nature of this compound, possessing both an amine and a methoxy group, along with an aromatic ring, makes it a potential monomer for the synthesis of novel polymers and advanced organic materials. The primary amine group can readily undergo polymerization reactions, such as polycondensation with dicarboxylic acids to form polyamides, or with diisocyanates to form polyureas.

The resulting polymers could exhibit interesting properties, such as thermal stability, specific optical activity if a single enantiomer of the monomer is used, and potentially self-assembly characteristics due to the interplay of the aromatic rings and the flexible side chains. The methoxy group could also be converted to a hydroxyl group, providing a handle for cross-linking or for modifying the polymer's properties after polymerization. These materials could find applications in areas such as chiral separations, sensing, or as components in electronic devices.

Exploration of its Reactivity as a Chemical Reagent in Novel Synthetic Methodologies

Beyond its role as a building block or catalyst, this compound can be employed as a versatile chemical reagent in the development of new synthetic methods. The primary amine is a nucleophilic center and can participate in a variety of classical and modern organic reactions.

For example, it can be used in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, offering high atom economy and efficiency. The formation of imines from the reaction of the amine with aldehydes or ketones is a key step in many synthetic transformations. The reactivity of the C-H bonds adjacent to the phenyl group or the amine could also be exploited in modern C-H activation methodologies.

Table 2: Overview of Potential Reactions Involving this compound as a Reagent

| Reaction Class | Substrate | Expected Product Type |

| Nucleophilic Substitution | Alkyl Halides | N-Alkyl-5-methoxy-1-phenylpentan-1-amine |

| Imine Formation | Aldehydes, Ketones | N-Substituted Imines |

| Michael Addition | α,β-Unsaturated Carbonyls | β-Amino Carbonyl Compounds |

| Pictet-Spengler Reaction | Aldehydes | Tetrahydroisoquinoline Derivatives |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-Methoxy-1-phenylpentan-1-amine in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps (e.g., synthesis, purification) .

- Containment : Conduct reactions involving toxic intermediates (e.g., nitro derivatives) in glove boxes to minimize aerosol exposure .

- Waste Management : Segregate chemical waste by reactivity (e.g., acidic, basic) and store in labeled containers for professional disposal .

- Emergency Measures : Maintain spill kits with neutralizers (e.g., sodium bicarbonate for acids) and ensure eyewash stations are accessible .

Q. What synthetic routes are available for this compound?

- Methodological Answer :

- Reductive Amination : Reduce intermediates like 5-methoxy-1-phenylpentan-1-one using hydrogen gas and Pd/C (10% w/w) in methanol. Monitor completion via TLC (Rf ~0.3 in 10% MeOH/DCM) .

- Protection-Deprotection Strategies : Use benzoyl chloride to protect the amine group during alkylation steps, followed by acidic hydrolysis (e.g., HCl/EtOH) to regenerate the free amine .

- Yield Optimization : Achieve >90% yield by maintaining strict temperature control (20–25°C) and inert atmospheres (N₂ or Ar) during sensitive steps .

Intermediate Research Questions

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for methoxy (-OCH₃) at δ ~3.3 ppm (singlet), aromatic protons (C₆H₅) at δ ~7.2–7.4 ppm (multiplet), and amine protons (-NH₂) as broad singlets at δ ~1.5–2.0 ppm .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 208.1568 (calculated for C₁₂H₁₈NO). Use ESI+ mode with resolution >30,000 to distinguish isotopic peaks .

- IR Spectroscopy : Identify N-H stretches (~3350 cm⁻¹) and C-O stretches (~1250 cm⁻¹) from the methoxy group .

Q. What computational methods support the study of this compound’s electronic properties?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict HOMO-LUMO gaps (~4.5 eV) and charge distribution on the amine group .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) using AMBER force fields to assess stability over 100-ns trajectories .

- Docking Studies : Model interactions with serotonin receptors (e.g., 5-HT₂A) using AutoDock Vina to predict binding affinities (ΔG ~-8.5 kcal/mol) .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to enhance receptor selectivity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the phenyl group with heterocycles (e.g., pyridine, furan) to modulate lipophilicity (logP ±0.5) and reduce off-target effects .

- Steric Tuning : Introduce methyl groups at the pentanamine chain’s β-position to restrict conformational flexibility and improve binding to G-protein-coupled receptors .

- Pharmacophore Mapping : Use Schrödinger’s Phase to align key motifs (amine, methoxy, aromatic ring) with reference ligands (e.g., tryptamine derivatives) .

Q. How should researchers address contradictory data in pharmacological studies of this compound derivatives?

- Methodological Answer :

- Dose-Response Analysis : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects (e.g., hormesis) in cell viability studies .

- Kinetic Profiling : Compare IC₅₀ values at different incubation times (e.g., 24h vs. 48h) to assess time-dependent inhibition in enzyme assays (e.g., monoamine oxidases) .

- Cross-Validation : Use orthogonal techniques (e.g., SPR for binding affinity, LC-MS for metabolite profiling) to confirm target engagement and rule out assay artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.